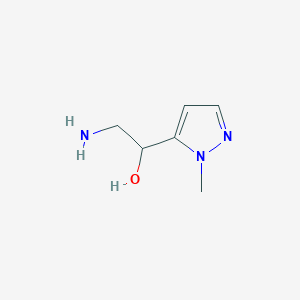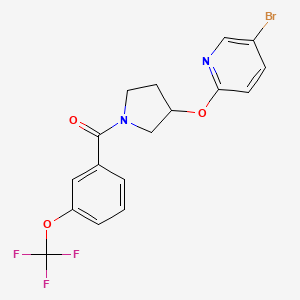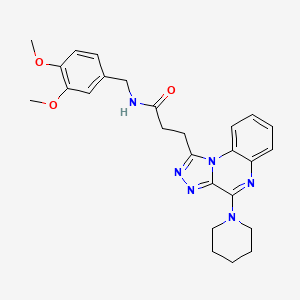![molecular formula C22H23FN4O2S B2953810 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 403728-29-0](/img/no-structure.png)
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Metabolism
A study on the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist potentially related to the chemical structure , revealed its pharmacokinetics in humans. The drug was found to be almost completely eliminated over a 9-day period, primarily through feces, with only a minor portion excreted via urine. This study highlights the complex metabolism and elimination pathways of such compounds, including the formation of unique metabolites through oxidation and rearrangement processes (Renzulli et al., 2011).
Diagnostic Imaging Applications
[18F]DASA-23, a compound designed for non-invasive measurement of pyruvate kinase M2 levels in glioma using positron emission tomography (PET), showcases the utility of structurally complex molecules in medical imaging. This study demonstrates the potential of [18F]DASA-23 in differentiating between low-grade and high-grade gliomas, providing a tool for better diagnosis and treatment planning (Patel et al., 2019).
Drug Interactions and Absorption
Research on the absorption of DR-3355, a fluorinated quinolone, in the presence of antacids, ferrous sulfate, and ranitidine, underscores the importance of understanding how complex compounds interact with common medications. This study found that certain antacids significantly reduce the bioavailability of DR-3355, highlighting the need for careful consideration of drug interactions in clinical settings (Shiba et al., 1992).
Wirkmechanismus
Target of Action
The primary targets of this compound are yet to be identified. It is known that similar compounds have been involved in the synthesis of a variety of biologically active molecules including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, pyrimidine derivatives as cholinesterase and aβ-aggregation inhibitors, chlorokojic acid derivatives with antibacterial and antiviral activities, egfr and aurora a kinase inhibitors, and neurokinin-2 receptor antagonists .
Mode of Action
It is known that similar compounds interact with their targets to inhibit their function, leading to various downstream effects .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability .
Result of Action
aeruginosa (CRPA) with MIC values as low as 16 μg/mL which is 16-fold more potent than ciprofloxacin, while most other derivatives maintained potency against methicillin-resistant Staphylococcus aureus (MRSA) .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one' involves the condensation of 4-fluorophenylpiperazine with propyl isothiocyanate to form the intermediate 4-fluorophenylpiperazine-1-carbonylpropylthiourea. This intermediate is then reacted with 2-aminobenzoic acid to form the final product.", "Starting Materials": [ "4-fluorophenylpiperazine", "propyl isothiocyanate", "2-aminobenzoic acid" ], "Reaction": [ "Step 1: Condensation of 4-fluorophenylpiperazine with propyl isothiocyanate in the presence of a base such as triethylamine to form 4-fluorophenylpiperazine-1-carbonylpropylthiourea.", "Step 2: Reaction of 4-fluorophenylpiperazine-1-carbonylpropylthiourea with 2-aminobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, 7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one." ] } | |
| 403728-29-0 | |
Molekularformel |
C22H23FN4O2S |
Molekulargewicht |
426.51 |
IUPAC-Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-propyl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H23FN4O2S/c1-2-9-27-21(29)18-8-3-15(14-19(18)24-22(27)30)20(28)26-12-10-25(11-13-26)17-6-4-16(23)5-7-17/h3-8,14H,2,9-13H2,1H3,(H,24,30) |
InChI-Schlüssel |
KPBLBYVXMAFSRE-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pentanamide](/img/structure/B2953727.png)


![N-[(5-bromo-6-chloropyridin-3-yl)sulfonyl]-3-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)propanamide](/img/structure/B2953730.png)




![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2-ethoxyphenyl)propanamide](/img/structure/B2953740.png)

![2-(3,4-Dimethylbenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2953743.png)

![2-(aminomethyl)-7-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2953748.png)

